Product packaging for Cyclohexylthiophene(Cat. No.:)

Cyclohexylthiophene

Cat. No.: B8649055
M. Wt: 166.29 g/mol
InChI Key: SEEWBDKUFPWFKE-UHFFFAOYSA-N
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Description

Cyclohexylthiophene is a versatile chemical building block of significant interest in advanced materials science and medicinal chemistry research. Its molecular structure, which combines a electron-rich thiophene heterocycle with a lipophilic cyclohexyl group, makes it a valuable precursor and intermediate in the synthesis of more complex functional molecules. In organic electronics, thiophene-based monomers are pivotal for constructing conjugated polymers . These polymers, such as Poly(3-hexylthiophene) (P3HT), are the active materials in organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs) . The cyclohexyl moiety can be utilized to fine-tune the solubility, processability, and solid-state packing of these semiconductors, directly impacting their optoelectronic performance. Furthermore, in pharmaceutical research, the thiophene ring is a recognized pharmacophore, found in a variety of U.S. FDA-approved drugs and investigational compounds for diseases including cancer, inflammation, and infectious diseases . It often acts as a bioisostere for phenyl rings, improving metabolic stability and binding affinity . Researchers employ this compound derivatives in the discovery and development of new therapeutic agents, for instance, in the design of potent enzyme inhibitors . This product is intended for research and development purposes only. It is strictly for use in laboratory settings and is not classified as a drug, cosmetic, or for human consumption. Applications: • Organic Semiconductors: Serves as a monomer or synthetic intermediate for conjugated polymers and small molecules used in electronic devices . • Medicinal Chemistry: Acts as a core scaffold or building block for the synthesis of novel bioactive compounds and pharmaceutical candidates . • Corrosion Inhibitors & Sensors: Used in the development of specialty chemicals and sensing materials due to its electronic properties . Note: This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14S B8649055 Cyclohexylthiophene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H14S

Molecular Weight

166.29 g/mol

IUPAC Name

2-cyclohexylthiophene

InChI

InChI=1S/C10H14S/c1-2-5-9(6-3-1)10-7-4-8-11-10/h4,7-9H,1-3,5-6H2

InChI Key

SEEWBDKUFPWFKE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CC=CS2

Origin of Product

United States

Strategies to Induce Crystallinity:future Research Should Focus on Developing Strategies to Overcome the Amorphous Nature of Poly Cyclohexylthiophene Films. This Could Include:

Post-deposition processing techniques: Investigating the effects of thermal annealing, solvent vapor annealing, and mechanical stretching on film morphology and crystallinity.

Blending with crystalline additives: Exploring the use of small molecules or other crystalline polymers to act as nucleating agents to promote ordered domains within a poly(cyclohexylthiophene) matrix.

Copolymerization: Synthesizing copolymers that incorporate planar, aggregation-promoting co-monomers alongside this compound to balance solubility and solid-state packing.

Synthesis and Characterization of Novel Cyclohexylthiophene Derivatives:there is a Significant Opportunity to Design and Synthesize Novel Cyclohexylthiophene Based Monomers and Polymers with Tailored Properties. This Could Involve:

Introducing functional groups onto the cyclohexyl ring: This could modulate solubility, intermolecular interactions, and electronic properties.

Varying the position of the cyclohexyl group on the thiophene (B33073) ring: Synthesizing and polymerizing 2-cyclohexylthiophene and comparing its properties to the 3-substituted analogue.

Creating well-defined oligomers: Synthesizing and studying discrete oligomers of cyclohexylthiophene to systematically understand the evolution of electronic properties with chain length.

Advanced Characterization and Computational Modeling:to Fill the Existing Knowledge Gaps, a Concerted Effort in Characterization and Modeling is Required:

In-depth structural analysis: Employing techniques like grazing-incidence wide-angle X-ray scattering (GIWAXS) to probe the morphology of thin films.

Comprehensive electronic characterization: Fabricating and testing devices such as organic field-effect transistors (OFETs) and organic photovoltaic (OPV) cells to correlate structure with performance.

Computational studies: Utilizing density functional theory (DFT) and molecular dynamics (MD) simulations to predict the conformational preferences, electronic structure, and packing behavior of cyclohexylthiophene oligomers and polymers. This can guide the design of new materials with improved properties.

The table below summarizes the key future research directions and their potential impact.

Research Direction Objective Potential Impact
Inducing Crystallinity To overcome the amorphous nature of poly(this compound) films and enhance charge transport.Enable the use of this compound-based materials in high-performance organic electronic devices.
Novel Derivatives To fine-tune the properties of this compound-based materials for specific applications.Expand the library of available thiophene-based materials with a unique combination of solubility and electronic properties.
Advanced Characterization & Modeling To build a fundamental understanding of the structure-property relationships in this compound systems.Provide rational design principles for the next generation of this compound-based organic semiconductors.

Polymerization Chemistry and Poly Cyclohexylthiophene Materials Development

Homopolymerization of Cyclohexylthiophene Monomers

Homopolymerization of this compound monomers primarily focuses on achieving high molecular weight and controlled regioregularity, which are critical for the material's performance.

Chemical oxidative polymerization is a widely employed method for synthesizing polythiophenes, including poly(3-cyclohexylthiophene). Ferric chloride (FeCl3) is a common and effective oxidizing reagent for this process. While anodic polymerization has been found to be ineffective for 3-cyclohexylthiophene (B1363739), chemical oxidation with FeCl3 successfully polymerizes the monomer researchgate.netresearchgate.net.

A typical procedure involves dissolving the 3-cyclohexylthiophene monomer in a suitable solvent, such as chloroform, followed by the addition of a solution of anhydrous FeCl3. The mixture is then stirred, and the resulting polymer is precipitated, often with methanol, and subsequently purified mdpi.comuobasrah.edu.iq. Nuclear Magnetic Resonance (NMR) investigations have revealed that the coupling in poly(3-cyclohexylthiophene) (PC6T) primarily occurs via the 2,5-positions, indicating a predominant head-to-tail linkage researchgate.netresearchgate.net.

The properties of poly(3-cyclohexylthiophene), including its molecular weight and regioregularity, are significantly influenced by various polymerization conditions. Parameters such as reaction temperature, solvent choice, monomer concentration, and the ratio of monomer to oxidant can affect the reaction yield, polymer regioregularity, and molecular weight nih.govscielo.brresearchgate.net.

However, the bulky nature of the cyclohexyl side chains in 3-cyclohexylthiophene can present challenges. These steric hindrances may impede the head-to-tail linkage during chain-growth polymerization, potentially leading to a lower degree of regioregularity compared to polythiophenes with less bulky side chains, such as P3HT hepvs.ch. For example, P3cHT synthesized via FeCl3 oxidation polymerization has been reported with a regioregularity of 77% hepvs.ch.

Table 1: Influence of Polymerization Conditions on Polythiophene Properties (General Trends)

ParameterEffect on Molecular WeightEffect on RegioregularityEffect on PolydispersityEffect on YieldReference
Lower TemperatureVariableVariableImprovedSlight Reduction nih.gov
Better SolventHigherImprovedVariableVariable nih.gov
Monomer/Oxidant RatioInfluentialInfluentialVariableInfluential nih.gov

The synthesis of regioregular poly(3-cyclohexylthiophene) (P3cHT) is crucial for optimizing its electronic and structural properties. One effective method for achieving regioregularity in polythiophenes, including P3cHT, is the Grignard Metathesis (GRIM) polymerization method nih.govresearchgate.net.

A specific synthesis route for regioregular P3cHT involves the reaction of 2,5-dibromo-3-cyclohexylthiophene (B1608498) with butylmagnesium chloride in anhydrous tetrahydrofuran (B95107) (THF) at a controlled temperature (e.g., 10–15 °C) under an inert atmosphere. Subsequently, a nickel catalyst, such as Ni(dppe)Cl2 (Nickel(II) chloride bis(diphenylphosphino)ethane), is added, and the mixture is typically refluxed for an extended period (e.g., at least 24 hours). The polymerization is then quenched, and the resulting polymer is precipitated, filtered, and purified hepvs.ch.

Regioregularity in the synthesized P3cHT is typically estimated using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy, by analyzing the chemical shifts of the aromatic protons hepvs.ch. For a P3cHT sample prepared via this method, a regioregularity of 86% was reported, with a number-average molecular weight (Mn) of 38,800 g/mol and a polydispersity index (PDI) of 2.99, as determined by Gel Permeation Chromatography (GPC) against polystyrene standards hepvs.ch. Another study reported P3cHT with 77% regioregularity synthesized via FeCl3 oxidation polymerization hepvs.ch. The higher melting temperature observed in some P3cHT samples is attributed to their increased regioregularity hepvs.ch.

Copolymerization Strategies with this compound Units

Copolymerization allows for the precise tuning of polymer properties by combining different monomer units. This compound units can be incorporated into various copolymer architectures, leading to materials with tailored characteristics.

The synthesis of all-conjugated diblock copolymers, such as poly(3-hexylthiophene)-b-poly(3-cyclohexylthiophene) (P3HT-b-P3cHT), has been successfully achieved through modified sequential Grignard Metathesis (GRIM) polymerization hepvs.chntu.edu.twnih.gov. This method allows for the controlled growth of each block, leading to well-defined polymer architectures.

Two specific compositions of P3HT-b-P3cHT, denoted as HcH63 and HcH77, have been synthesized. These block copolymers exhibited weight-average molecular weights (Mw) of 155,500 g/mol and 210,800 g/mol , respectively, with relatively low polydispersity indices (PDI) of 1.45 and 1.57 hepvs.ch. The regioregularity of the P3HT-b-P3cHT copolymers was also high, with HcH63 having 91.4% regioregularity and HcH77 having 94.5% regioregularity, as determined by ¹H NMR spectroscopy hepvs.ch.

These block copolymers demonstrate interesting self-assembly behavior. For instance, solvent-casted HcH77 was observed to self-assemble into nanowires with a width of approximately 12.5 nm and high aspect ratios (50–120), as visualized by Transmission Electron Microscopy (TEM) hepvs.ch. Upon annealing, both HcH77 and HcH63 were found to undergo microphase separation into distinct crystalline domains, as evidenced by Small Angle X-ray Scattering (SAXS) and Wide Angle X-ray Scattering (WAXS). These domains exhibited characteristic length scales ranging from 17.0 to 21.7 nm and crystalline interlayer backbone (100) d-spacings of 1.69 nm for the P3HT blocks and 1.40 nm for the P3cHT blocks hepvs.ch. The ability of these all-conjugated block copolymers to microphase separate and form ordered structures makes them promising candidates for applications in organic field-effect transistors and bulk heterojunction solar cells hepvs.ch.

Table 2: Properties of P3HT-b-P3cHT Block Copolymers

Copolymer DesignationWeight-Average Molecular Weight (Mw, g/mol )Polydispersity Index (PDI)Regioregularity (%)
HcH63155,5001.4591.4
HcH77210,8001.5794.5

Segmented conjugated polymer chains are a class of copolymers where different conjugated or non-conjugated segments are linked together along the polymer backbone. Block copolymers, such as P3HT-b-P3cHT discussed above, are a prominent example of segmented conjugated polymer chains, where distinct blocks of different monomer units are covalently bonded encyclopedia.pub. The incorporation of this compound units into these segmented structures allows for the fine-tuning of material properties, leveraging the unique characteristics of the cyclohexyl side chain.

Copolymerization with Other Alkyl- and Alkoxy-Substituted Thiophenes

Copolymerization is a crucial strategy for tailoring the properties of conjugated polymers by combining different monomer units. Poly(3-cyclohexylthiophene) has been successfully integrated into block copolymers, notably with other alkyl-substituted thiophenes. A prominent example is the synthesis of regioregular poly(3-hexylthiophene)-b-poly(3-cyclohexylthiophene) (P3HT-b-P3cHT) hepvs.chrero.chntu.edu.tw. These all-conjugated block copolymers are of interest for their ability to self-assemble into microphase-separated structures, which can be beneficial for applications such as field-effect transistors and bulk heterojunction solar cells hepvs.ch.

Beyond hexyl-substituted thiophenes, other alkylthiophenes like 3-octylthiophene (B1296729) and 3-dodecylthiophene (B10105) have also been explored in the context of block copolymerization with polythiophenes, influencing crystalline structures and self-assembly ntu.edu.twmdpi.com. The ability to control the block ratio in such copolymers allows for the manipulation of crystalline structures, leading to crystalline-amorphous, crystalline-crystalline, or cocrystalline morphologies in the bulk material ntu.edu.tw.

While direct examples of copolymerization of this compound with alkoxy-substituted thiophenes are less frequently detailed in specific studies, the broader field of polythiophene chemistry extensively investigates the effects of various side chains, including alkoxy groups, on polymer properties nih.govacs.org. Alkoxy-substituted polythiophenes are known to exhibit distinct optoelectronic properties compared to their alkyl counterparts nih.gov. The incorporation of polar side chains, such as those found in alkoxy derivatives, can influence the aggregation and charge carrier mobilities within the polymer system rsc.org.

Structure-Property Relationships in Poly(this compound)s

The nature of the side chain in polythiophenes plays a pivotal role in dictating their macromolecular structure, solid-state packing, and ultimately, their electronic and optical properties cmu.edunih.govresearchgate.net. The cyclohexyl group, being a bulky and rigid alicyclic substituent, imparts unique characteristics to P3cHT compared to linear alkyl-substituted polythiophenes.

Impact of Cyclohexyl Side Chains on Polymer Conformation and Interchain Packing

The bulky nature of the cyclohexyl side chains in P3cHT significantly influences the polymer's conformation and its ability to pack efficiently in the solid state hepvs.chresearchgate.net. Unlike linear alkyl chains which can interdigitate and facilitate close packing, the cyclohexyl rings introduce steric hindrance hepvs.ch. This hindrance leads to a less efficient close packing of the polythiophene backbones along the π–π stacking direction (the (020) direction), resulting in slightly larger d-spacings compared to poly(3-hexylthiophene) (P3HT) hepvs.ch.

This steric bulk can also affect the regioregularity during polymerization, with higher fractions of P3cHT in copolymers sometimes leading to lower degrees of head-to-tail linkage due to the hindrance of the cyclohexyl groups hepvs.ch. The inability of these bulky side chains to pack efficiently can also manifest as decreased melting temperatures and enthalpies in copolymers containing P3cHT segments researchgate.net.

Investigation of Microphase Separation in Block Copolymers

The immiscibility and crystallinity differences between blocks are key drivers for microphase separation in block copolymers ntu.edu.tw. Poly(3-hexylthiophene)-b-poly(3-cyclohexylthiophene) (P3HT-b-P3cHT) block copolymers have been extensively studied for their microphase separation behavior hepvs.chrero.chntu.edu.twmdpi.com.

Research has shown that P3HT-b-P3cHT diblock copolymers, such as compositions HcH63 and HcH77, undergo microphase separation into distinct crystalline domains hepvs.ch. These domains have been observed using techniques like small-angle X-ray scattering (SAXS) and wide-angle X-ray scattering (WAXS) hepvs.ch. For instance, annealed films of HcH77 and HcH63 exhibited characteristic microphase-separated length scales ranging from 17.0 to 21.7 nm hepvs.ch.

The microphase-separated domains in P3HT-b-P3cHT copolymers are crystalline, with specific interlayer backbone (100) d-spacings corresponding to each block. For example, d-spacings of 1.69 nm for the P3HT blocks and 1.40 nm for the P3cHT blocks have been reported hepvs.ch. This indicates that even with the bulky cyclohexyl side chains, P3cHT can form ordered crystalline domains within the block copolymer architecture.

The self-assembly of these block copolymers can lead to various nanostructures, including nanowires, spheres, lamellae, nanofibers, or nanoribbons, depending on factors such as the molecular weight of the constituent blocks and processing conditions hepvs.chntu.edu.twmdpi.comornl.govuni-bayreuth.de. The ability to control these nanostructures through microphase separation is crucial for optimizing the performance of organic electronic devices ntu.edu.tw.

Table 1: Properties of P3HT-b-P3cHT Copolymers hepvs.ch

CopolymerWeight-Average Molecular Weight ( g/mol )Polydispersity Index (PDI)Regioregularity (%)Microphase Separation Length Scale (nm)P3HT (100) d-spacing (nm)P3cHT (100) d-spacing (nm)
HcH63155,5001.4591.417.0 - 21.71.691.40
HcH77210,8001.5794.517.0 - 21.71.691.40

Computational and Theoretical Investigations of Cyclohexylthiophene

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a robust framework for investigating the electronic structure and properties of molecules. For 2-cyclohexylthiophene, these calculations have been performed to understand its fundamental characteristics, which are crucial for predicting its behavior in various applications, such as corrosion inhibition fishersci.cacenmed.com.

Frontier Molecular Orbital (HOMO, LUMO) Analysis and Energy Gap Determination

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding a molecule's chemical reactivity and electronic transitions uni.luchemchart.com. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO indicates its capacity to accept electrons fishersci.cachemchart.com. The energy difference between the HOMO and LUMO, known as the energy gap (ΔEgap), is a significant indicator of molecular stability and reactivity; a smaller energy gap generally suggests higher reactivity and lower kinetic stability fishersci.cauni.luchemchart.com.

For 2-cyclohexylthiophene, DFT calculations at the B3LYP/6-311G++(d,p) level have yielded specific values for these frontier orbitals and their energy gap cenmed.com.

Table 1: Frontier Molecular Orbital Energies and Energy Gap for 2-Cyclohexylthiophene

ParameterValue (eV)Citation
E_HOMO-6.259 cenmed.com
E_LUMO-0.490 cenmed.com
ΔE_gap (E_LUMO - E_HOMO)5.769 cenmed.com

These values are consistent with the compound's electronic properties and its potential as an electron donor or acceptor in chemical interactions fishersci.cacenmed.com.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are a valuable tool for visualizing the charge distribution and identifying potential sites for electrophilic and nucleophilic attack within a molecule. The MEP at a given point in space around a molecule represents the force exerted on a positive test charge by the molecule's electron cloud and nuclei. Conventionally, regions of negative electrostatic potential (electron-rich areas) are depicted in red, indicating sites attractive to electrophiles, while positive regions (electron-deficient areas) are shown in blue, indicating sites attractive to nucleophiles. Green typically represents a zero-potential region.

For 2-cyclohexylthiophene, the molecular electrostatic potential has been computed to study its reactive sites cenmed.com. While specific visual maps are not provided in the primary source, the methodology indicates that such mapping helps correlate the molecule's total charge distribution with its dipole moment, electronegativity, and partial charges, thereby providing insights into its relative polarity and potential for chemical interactions.

Theoretical Calculation of Reactivity Indices, Hardness, and Softness

For 2-cyclohexylthiophene, the following reactivity indices have been theoretically calculated:

Table 2: Global Reactivity Parameters for 2-Cyclohexylthiophene

ParameterValue (eV or eV⁻¹)Citation
Hardness (η)6.014 cenmed.com
Softness (S)123.266 cenmed.com
Ionization Energy (I)6.259 cenmed.com
Electron Affinity (A)0.490 cenmed.com

These parameters provide a quantitative measure of 2-cyclohexylthiophene's intrinsic reactivity and its propensity to participate in electron transfer processes fishersci.cacenmed.com.

Computational Determination of Dipole Moment and Electronegativity

The dipole moment (μ) and electronegativity (X) are fundamental molecular properties that provide insights into a molecule's polarity and its ability to attract electrons within a chemical bond. The dipole moment is a vector quantity reflecting the separation of positive and negative charges in a molecule, while electronegativity describes an atom's power in a molecule to attract electrons to itself.

For 2-cyclohexylthiophene, computational studies have determined these values:

Table 3: Dipole Moment and Electronegativity for 2-Cyclohexylthiophene

ParameterValue (Units)Citation
Dipole Moment (μ)0.915 Debye cenmed.com
Electronegativity (X)3.320 eV cenmed.com

A non-zero dipole moment indicates that 2-cyclohexylthiophene is a polar molecule, which can influence its intermolecular interactions and adsorption behavior.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics (MD) simulations are powerful computational techniques used to study the time-dependent behavior of molecular systems. Unlike static quantum chemical calculations, MD simulations allow for the exploration of conformational changes, interactions with solvents or surfaces, and the dynamic evolution of a system over time. This methodology is particularly useful for understanding complex processes that involve molecular motion and interactions.

For 2-cyclohexylthiophene, molecular dynamics simulations have been employed to investigate its behavior, particularly in the context of its application as a corrosion inhibitor fishersci.ca. These simulations were performed to elucidate the relationship between the compound's molecular structure and its inhibition efficiency fishersci.ca. Specifically, MD simulations were utilized to calculate and rationalize the interaction energies between 2-cyclohexylthiophene molecules and a mild steel surface (Al(111)) fishersci.ca. This demonstrates the utility of MD in providing atomic-level insights into adsorption mechanisms and surface interactions, which are crucial for understanding the compound's performance in real-world applications fishersci.ca.

Advanced Characterization Techniques in Cyclohexylthiophene Research

Chromatographic and Separative Techniques for Purity and Reaction Monitoring

Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Progress and Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique widely utilized in organic synthesis for monitoring reaction progress and identifying reaction products. It combines the separation capabilities of gas chromatography with the qualitative and quantitative analysis capabilities of mass spectrometry. For cyclohexylthiophene and its derivatives, GC-MS is instrumental in validating the purity and structural integrity of synthesized compounds googleapis.com.

The technique involves vaporizing the sample, separating its components based on their volatility and interaction with a stationary phase in the GC column, and then introducing the separated components into a mass spectrometer. The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), producing a unique mass spectrum for each compound. This spectrum acts as a "fingerprint," allowing for the identification of known compounds by comparing them to spectral libraries. For instance, in the synthesis of thiophene (B33073) derivatives, GC-MS can confirm the presence of the desired product and identify any unreacted starting materials or by-products, providing critical feedback for reaction optimization googleapis.comresearchgate.net. The method is known for its high sensitivity and selectivity in analyzing complex mixtures smolecule.com.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purification Scouting

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective analytical technique frequently employed for reaction monitoring and scouting purification conditions in organic chemistry laboratories aga-analytical.com.plsigmaaldrich.comumich.edu. It is particularly useful for assessing the purity of intermediates and final products.

In TLC, a small amount of the sample is spotted onto a stationary phase (typically a silica (B1680970) gel or alumina (B75360) layer on a plate). A mobile phase (solvent system) then moves up the plate by capillary action, separating the components of the mixture based on their differential affinities for the stationary and mobile phases. The retention factor (Rf value), defined as the distance traveled by the substance divided by the distance traveled by the solvent front, is characteristic for a given compound under specific conditions and aids in identification and purity assessment sigmaaldrich.comumich.edu.

For this compound and its derivatives, TLC is routinely used to track the consumption of starting materials and the formation of products during synthesis. For example, in the synthesis of heterocyclic sulfonamide inhibitors containing a this compound moiety, TLC can indicate reaction completion epo.org. Similarly, for methyl 2-amino-5-cyclohexylthiophene-3-carboxylate, TLC, along with HPLC, is used to ensure intermediate purity . This technique allows for quick qualitative analysis and helps in selecting appropriate solvent systems for larger-scale purification methods like column chromatography aga-analytical.com.plumich.edu.

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight and Polydispersity Index Determination

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a fundamental technique for characterizing the molecular weight distribution and polydispersity index (PDI) of polymers lcms.czresearchgate.net. This is particularly important for poly(this compound), as its properties are highly dependent on its molecular weight characteristics.

In GPC, polymers are separated based on their hydrodynamic volume in solution as they pass through a porous stationary phase. Larger molecules elute first, while smaller molecules penetrate the pores of the stationary phase and are retained longer. The technique provides key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and z-average molecular weight (Mz). The polydispersity index (PDI), calculated as the ratio of Mw/Mn, indicates the breadth of the molecular weight distribution; a PDI closer to 1.0 signifies a narrow, more uniform distribution lcms.czresearchgate.net.

Poly(3-cyclohexylthiophene) (P3cHT) has been characterized using GPC. For instance, a specific study reported a number-average molecular weight (Mn) of 38,800 g/mol with a polydispersity index (PDI) of 1.2 for poly(3-cyclohexylthiophene) rero.ch. This relatively low PDI indicates a narrow molecular weight distribution, which is often desirable for achieving consistent material properties in applications like organic electronics. GPC analysis of poly(5-alkyl-2,3-thiophene)s, including poly(3-cyclohexylthiophene), is typically performed using polystyrene standards in solvents like tetrahydrofuran (B95107) (THF) at controlled temperatures, such as 40 °C researchgate.net.

Table 1: Representative GPC Data for Poly(3-cyclohexylthiophene)

Polymer SampleMn ( g/mol )PDI (Mw/Mn)EluentStandardTemperature (°C)
Poly(3-cyclohexylthiophene)38,800 rero.ch1.2 rero.chTHF researchgate.netPolystyrene researchgate.net40 researchgate.net

Morphological and Structural Analysis Techniques

Understanding the morphology and internal structure of this compound-based materials, especially their polymeric forms, is critical for correlating their processing conditions with their macroscopic properties and performance.

X-ray Diffraction (XRD) (Wide-Angle X-ray Scattering (WAXS) and Small-Angle X-ray Scattering (SAXS) for crystallinity and self-assembly)

X-ray Diffraction (XRD), encompassing Wide-Angle X-ray Scattering (WAXS) and Small-Angle X-ray Scattering (SAXS), is a powerful technique for investigating the crystalline structure, crystallinity, and self-assembly behavior of polymers. WAXS provides information about atomic arrangements and interatomic spacings within the unit cell, while SAXS probes larger-scale morphological features such as the semicrystalline structure, long periods, and particle/hole diameters (typically 1-100 nm) csic.esrigaku.commdpi.com.

Electron Microscopy (Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for surface morphology and nanostructure)

Electron microscopy techniques, specifically Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are indispensable for visualizing the surface morphology and internal nanostructure of this compound materials. These techniques provide direct visual evidence of the material's physical organization, which is crucial for understanding structure-property relationships.

Transmission Electron Microscopy (TEM), in contrast, involves transmitting an electron beam through a very thin sample. The electrons that pass through the sample are then used to form a two-dimensional image, providing detailed information about the internal structure, including crystal structure, morphology, and nanostructural features at the nanoscale thermofisher.comresearchgate.net. TEM is particularly useful for observing the arrangement of crystalline domains, phase separation in block copolymers, and the dispersion of nanoparticles within a polymer matrix researchgate.net. While specific detailed findings for pure poly(this compound) from SEM/TEM were not explicitly detailed in the provided snippets, these techniques are routinely applied to polythiophenes and other conjugated polymers to visualize their self-assembled structures and understand their film morphology, which directly impacts device performance hepvs.ch.

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of elements within the top 1-10 nanometers of a material's surface unimi.itscivisionpub.comthermofisher.com. This makes XPS invaluable for analyzing the surface chemistry of this compound and its functionalized derivatives.

The technique involves irradiating the sample with X-rays, causing core-level electrons to be emitted (photoelectric effect). The kinetic energy of these emitted photoelectrons is measured, and from this, their binding energy is calculated. Since each element has unique core-level binding energies, XPS allows for the identification of elements present on the surface (except hydrogen and helium) scivisionpub.com. Furthermore, the exact binding energy of a core-level electron is sensitive to the chemical environment (oxidation state, bonding partners) of the atom, allowing for the determination of chemical states unimi.itthermofisher.comresearchgate.net.

For conducting polymers like poly(this compound), XPS can be used to assess the surface composition, verify the presence of specific elements introduced during synthesis or functionalization, and determine their chemical states. This is critical for understanding surface reactions, the integrity of the starting material, and the success of surface modification processes, such as "click" chemistry on polymer surfaces azom.com. XPS analysis can, for example, reveal changes in oxidation states or the presence of specific functional groups on the polymer surface, providing insights into material stability and reactivity thermofisher.comresearchgate.net.

Table 2: Key Information Obtained from XPS Analysis

XPS CapabilityInformation ProvidedRelevance to this compound Research
Elemental CompositionIdentification and quantification of elements present on the surface. unimi.itscivisionpub.comthermofisher.comVerifying the presence of sulfur, carbon, and any other dopants or functional groups.
Chemical StatesOxidation states and bonding environments of elements. unimi.itthermofisher.comresearchgate.netUnderstanding the chemical integrity of the thiophene ring, the cyclohexyl group, and any surface modifications.
Surface SensitivityAnalysis of the top 1-10 nm of the material. unimi.itthermofisher.comCharacterizing surface-specific properties, such as surface functionalization or degradation.

Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry (DSC) for phase transitions and thermal behavior)

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique employed to measure the temperature and heat flow associated with transitions in materials as a function of temperature and time tainstruments.com. This method provides both quantitative and qualitative insights into physical and chemical changes, including endothermic (heat-absorbing) and exothermic (heat-releasing) processes, or alterations in heat capacity tainstruments.com. Key information obtainable through DSC includes glass transition temperatures, melting points, boiling points, crystallization temperatures, percent crystallinity, and heats of fusion tainstruments.com. Most phase transitions are accompanied by energy absorption or release, which DSC detects as a change in heat flow by comparing the sample's heat flow to that of a reference material under a controlled temperature program linseis.comnih.govmdpi.com.

For the specific chemical compound this compound (3-Cyclohexylthiophene), direct, detailed DSC research findings concerning its phase transitions (e.g., melting point, glass transition temperature, crystallization temperature) are not extensively reported in readily available literature focusing solely on the monomer. However, some fundamental physical properties have been predicted or observed.

This compound, with the molecular formula C10H14S, is described as a clear liquid, typically light yellow to yellow to orange in color chemdad.com. Its predicted boiling point is approximately 247.7 ± 9.0 °C, and its predicted density is around 1.038 ± 0.06 g/cm³ chemdad.com. The compound is recommended to be stored at temperatures between 2-8 °C chemdad.com.

While direct DSC data for the this compound monomer is limited, thermal analysis techniques, including DSC, are widely applied to its derivatives and related polythiophenes to understand their thermal behavior and phase transitions. For instance, 2,5-Dibromo-3-cyclohexylthiophene (B1608498), a derivative, has a reported melting point of 296 °C chemicalbook.com. Another related compound, N-(1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)thiophene-2, exhibits a glass transition temperature (Tg) of 127 °C, which is considered suitable for high-temperature processing vulcanchem.com.

Studies on poly(3-alkylthiophenes) (P3ATs), a class to which poly(3-cyclohexylthiophene) (PC6T) belongs, frequently utilize DSC to characterize their thermal transitions. These studies reveal that the crystalline melting temperature (Tm) of polythiophenes can be influenced by factors such as molecular weight and the length or branching of the alkyl side chain researchgate.netresearchgate.netsigmaaldrich.com. Generally, increasing molecular weight and decreasing alkyl side-chain length tend to increase the crystalline melting temperature and crystallinity researchgate.net. For example, poly(3-hexylthiophene) (P3HT) has a strong π–π interaction and tends to crystallize at room temperature, while replacing hexyl with a longer or branched side chain can significantly decrease the π–π interaction, leading to microphase separation and affecting the melting temperature researchgate.netmdpi.com. The glass transition temperature (Tg) in polymers is the point at which they transition from a hard, glassy state to a soft, rubbery state, and it is influenced by the polymer's chemical structure and chain mobility procurabl.com. Research on poly(3-cyclohexylthiophene) itself has explored its glass-transition temperature in relation to molar mass mpg.de.

The table below summarizes the known physical properties of this compound:

PropertyValueUnitReference
Boiling Point247.7 ± 9.0 (Predicted)°C chemdad.com
Density1.038 ± 0.06 (Predicted)g/cm³ chemdad.com
Physical FormClear liquid- chemdad.com
ColorLight yellow to Yellow to Orange- chemdad.com
Storage Temperature2-8°C chemdad.com

Emerging Research Frontiers and Applications of Cyclohexylthiophene in Materials Science

Application in Organic Electronic Devices

The inherent properties of cyclohexylthiophene-based materials make them suitable for a range of organic electronic devices. ontosight.ai The introduction of the cyclohexyl substituent can enhance the solubility and processability of thiophene-based polymers, a crucial factor for the fabrication of large-area and flexible electronics. sigmaaldrich.comrepec.org These materials are being actively investigated for their role in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). ontosight.aichemimpex.com

Development of Organic Field-Effect Transistors (OFETs) Utilizing Poly(this compound)s

Organic field-effect transistors (OFETs) are fundamental components of modern organic electronics, analogous to their silicon-based counterparts. wikipedia.org The performance of an OFET is largely dependent on the charge carrier mobility of the organic semiconductor used in its channel. jics.org.br Poly(this compound)s are being explored as p-type semiconductors in OFETs, where they facilitate the transport of positive charge carriers (holes). sigmaaldrich.com

The structure of an OFET typically consists of a substrate, a gate electrode, a gate dielectric, source and drain electrodes, and the organic semiconductor layer. sigmaaldrich.comwikipedia.org The gate electrode modulates the flow of current between the source and drain. sigmaaldrich.com Poly(this compound)s, when used as the active channel material, have shown the potential for high charge carrier mobility and favorable on/off current ratios, which are critical parameters for transistor performance. sigmaaldrich.comjics.org.br The cyclohexyl groups can influence the packing of the polymer chains, which in turn affects the charge transport properties. mdpi.com Researchers are investigating how the regioregularity and molecular weight of poly(this compound)s impact the morphology and performance of OFETs. jics.org.br

Table 1: Key Parameters of Organic Field-Effect Transistors (OFETs)

ParameterDescriptionSignificance in OFETs
Charge Carrier Mobility The velocity of charge carriers (holes or electrons) in the material under an applied electric field.A higher mobility leads to faster switching speeds and higher current output.
On/Off Current Ratio The ratio of the current flowing through the transistor when it is in the "on" state to the current when it is in the "off" state.A high on/off ratio is essential for digital logic applications to distinguish between the two states.
Threshold Voltage The minimum gate voltage required to turn the transistor "on".Determines the operating voltage of the device.
Subthreshold Swing The change in gate voltage required to change the drain current by one order of magnitude.A smaller value indicates a more efficient switching characteristic.

Integration into Organic Light-Emitting Diodes (OLEDs) and Electroluminescent Materials

Organic light-emitting diodes (OLEDs) are solid-state devices that generate light from a thin film of organic compounds. oled.com The basic structure of an OLED consists of an emissive layer and a conductive layer sandwiched between an anode and a cathode. oled.com When a voltage is applied, holes and electrons are injected from the anode and cathode, respectively, and recombine in the emissive layer to produce light. oled.com

This compound derivatives are being investigated for their potential use in various layers of an OLED stack. For instance, poly(3-methyl-4-cyclohexylthiophene) has been shown to emit blue light, a crucial color for full-color displays. sigmaaldrich.com The cyclohexyl group can influence the photophysical properties of the material, such as the emission wavelength and quantum efficiency. chemimpex.com Furthermore, these materials can be incorporated into the hole transport layer (HTL) to facilitate the efficient injection and transport of holes to the emissive layer. oled.com The development of efficient and stable blue-emitting materials remains a key challenge in OLED technology, and this compound-based compounds offer a promising avenue for research. sigmaaldrich.com

Utilization in Organic Photovoltaics (OPVs) and Solar Cell Architectures

Organic photovoltaics (OPVs), or organic solar cells, convert sunlight into electricity using organic semiconductor materials. ossila.com A typical OPV device consists of a blend of a donor and an acceptor material, which form a bulk heterojunction. youtube.com When light is absorbed, an exciton (B1674681) (a bound electron-hole pair) is created in the donor material. ossila.com The exciton then diffuses to the donor-acceptor interface, where it dissociates into a free electron and a free hole. ossila.com

Investigation of Charge Transport Mechanisms in this compound-Based Semiconducting Materials

Understanding the charge transport mechanism in organic semiconductors is fundamental to improving the performance of electronic devices. nih.gov In materials like poly(this compound), charge transport is generally understood to occur via a hopping mechanism between localized states. wikipedia.org This means that charge carriers (holes) move from one polymer chain to another or between different segments of the same chain. wikipedia.org

The efficiency of this hopping process is influenced by several factors, including the degree of molecular ordering (crystallinity), the orientation of the polymer chains, and the presence of defects or impurities. mdpi.comresearchgate.net The cyclohexyl side chains play a significant role in determining the solid-state packing of the polymer. mdpi.com Theoretical models and experimental techniques are employed to study how the cyclohexyl group affects the intermolecular interactions and the resulting charge transport properties. researchgate.net For instance, the charge transfer integrals, site energies, and reorganization energies are key parameters that can be calculated to understand and predict the charge mobility in these materials. researchgate.net Research in this area aims to establish a clear structure-property relationship to guide the design of new this compound-based materials with enhanced charge transport characteristics. nih.govucla.edu

Development of Advanced Functional Materials

The versatility of the this compound moiety allows for its incorporation into a wide array of advanced functional materials. By strategically designing polymers that include this compound units, researchers can fine-tune the electronic and physical properties of the resulting materials for specific applications.

Design of Novel Semiconducting Polymers Incorporating this compound Units

The design of novel semiconducting polymers is a vibrant area of materials science, with a constant search for new building blocks that can impart desirable properties. usm.edu this compound is a valuable monomer in this context, offering a means to control the properties of the resulting polymers. nsf.gov For example, incorporating this compound units into a polymer backbone can enhance solubility, which is often a challenge with rigid conjugated polymers. nsf.gov

Researchers are synthesizing random and block copolymers that contain this compound alongside other functional units. rsc.org This approach allows for the creation of materials with a combination of properties, such as high charge mobility and good mechanical flexibility. For instance, the introduction of flexible spacers or the use of a semi-random polymer architecture can lead to materials with lower elastic moduli and higher fracture strains, which are desirable for flexible electronic applications. nsf.gov The ability to tune the optoelectronic and mechanical properties of semiconducting polymers through the inclusion of this compound units opens up possibilities for a new generation of high-performance, processable, and robust organic electronic devices. usm.edunsf.gov

Exploitation of Unique Optical and Electrical Properties for Optoelectronic Applications

The unique optical and electrical characteristics of this compound and its derivatives make them promising candidates for a variety of optoelectronic applications. ontosight.aiscielo.org.mx These materials are part of a class of π-conjugated polymers, which are known for their semiconducting properties and are integral to the development of organic electronics. kocw.net The electronic and optical properties of these polymers can be fine-tuned by altering their molecular structure, such as by changing the degree of polymerization or by adding different substituent groups. mdpi.com

Poly(3-cyclohexylthiophene) (PCHT) is a notable example that has been studied for its electroluminescent properties. kocw.net Research has shown that the emitted wavelength in polymer-based light-emitting devices can be adjusted by modifying the polymer's conjugation length. kocw.net An increase in conjugation length generally leads to a red shift in emissions. kocw.net This principle allows for the tuning of emitted colors in devices. mdpi.com

The optical and electrical conductivity of materials are key parameters for their application in optoelectronics. scielo.org.mx The relationship between a material's refractive index and its band gap energy is inverse, meaning that materials with a lower band gap will have a higher refractive index. scielo.org.mx These properties are crucial for the design of devices like solar cells and photodetectors. scielo.org.mxnih.gov The introduction of different polymeric matrices, such as polymethylmethacrylate (PMMA) and polystyrene (PS), can also significantly modify the optical and electrical behavior of hybrid films containing materials like copper porphine, demonstrating how the surrounding medium can influence the properties of the active material. mdpi.com

Table 1: Emission Wavelengths of Various Emitting Polymers

Polymer Emission λmax (nm)
Fluorinated polyquinoline (PQ) 450
Poly(p-phenylene) (PPP) 465
Poly(alkylfluorene) 470
Poly(3-cyclohexylthiophene) (PCHT) 555
Poly(p-phenylene vinylene) (PPV) 565
Poly[2-methoxy,5-(2-ethyl-hexoxy)-1,4-phenylene vinylene] (MEH-PPV) 605
Poly(3-octylthiophene) (P3OT) 690

This table is based on data from a review of electronic and optical properties of semiconducting π-conjugated polymers. kocw.net

Materials for Chemical Sensing and Imaging Technologies

This compound-based materials are also finding utility in the development of chemical sensors and imaging technologies. researchgate.netnih.gov The fundamental principle of a chemical sensor is to transform a chemical interaction into a measurable signal. graphenea.com Polymers, including those derived from this compound, can be successfully employed in these applications. researchgate.net For instance, a solid-state poly(3-cyclohexyl)thiophene-treated electrode has been developed and demonstrated as a functional pH sensor. researchgate.net

The application of nanomaterials has significantly advanced the field of chemical and biological sensors. nsf.gov Materials like graphene have been highlighted for their potential in creating highly sensitive chemical sensors due to their large surface area and unique electronic properties. graphenea.com The development of colorimetric sensors, which provide a visual indication of the presence of an analyte, has also benefited from the use of advanced nanomaterials. nih.gov

In the realm of imaging, optical techniques are particularly valuable because they use non-ionizing radiation, making them safer for repeated procedures to monitor diseases. nih.gov These methods are effective for measuring metabolic changes in soft tissues. nih.gov The evolution of imaging technologies, including 3D and 4D imaging, provides more detailed views of the human body, aiding in the diagnosis of complex conditions. lakezurichopenmri.com Chemical sensors are being developed for live-cell imaging of specific molecules, which is crucial for understanding their physiological and pathological functions. rsc.org

Table 2: Examples of Chemical Sensor Applications

Sensor Type Analyte Detected Technology/Material
pH Sensor pH Poly(3-cyclohexyl)thiophene-treated electrode researchgate.net
Gas Sensor Various volatile organic compounds Graphene-based sensors graphenea.com
Biosensor Proteins, DNA/RNA, viruses Colorimetric sensors with nanomaterials nih.gov
Cellular Imaging Aliphatic aldehydes Turn-on fluorescence chemical sensors rsc.org

This table provides examples of different chemical sensing applications and the technologies or materials used.

Potential for Catalytic Applications via Derived Structures

This compound as a Molecular Building Block for Catalyst Ligand Synthesis

The structure of this compound makes it a valuable molecular building block for the synthesis of catalyst ligands. mcgill.ca In catalysis, ligands play a crucial role by binding to a metal center and influencing the catalyst's activity and selectivity. sigmaaldrich.com The development of new and efficient catalysts is a major focus in chemical research, and the design of ligands is a key aspect of this endeavor.

Supramolecular chemistry offers powerful tools for constructing and modifying homogeneous catalysts. rsc.org By using non-covalent interactions, such as hydrogen bonds and metal-ligand interactions, the properties of catalysts can be finely tuned. rsc.org This approach allows for the creation of libraries of bidentate ligands and the assembly of di- or oligonuclear complexes. rsc.org The modular nature of these systems means that their catalytic performance can be easily adjusted by changing one of the building blocks. rsc.org

The use of "privileged" ligands, which are versatile and effective in a wide range of reactions, is a significant trend in asymmetric catalysis. sigmaaldrich.com Many of these ligands possess C2 symmetry, which simplifies the resulting metal complexes. sigmaaldrich.com The ability to synthesize novel ligands from accessible building blocks like this compound is therefore highly desirable for advancing the field of catalysis.

Integration of this compound-Based Polymers into Polymeric Nanoreactors for Catalysis

The integration of this compound-based polymers into polymeric nanoreactors represents an exciting frontier in catalysis. nih.gov Nanoreactors are confined spaces on the nanometer scale that can enhance chemical reactions by providing a unique environment for catalysis. nih.gov One-dimensional carbon-based nanoreactors, for example, have shown promise due to their excellent electrolyte diffusion and charge transfer capabilities. nih.gov

A versatile strategy for creating well-defined hybrid nanomaterials involves the in-situ growth of polymeric matrices around a metal nanoparticle core. units.it This method can produce hybrid nanoreactors with controlled shapes and sizes that are active as electrocatalysts. units.it The composition of the molecular layer is a critical factor in determining the catalytic performance. units.it

The synergy between highly dispersed active sites and the specific nanostructure of the substrate can lead to fascinating electrocatalytic performance. nih.gov By incorporating polymers derived from this compound into these nanostructures, it may be possible to create novel catalysts with tailored properties for a variety of electrochemical reactions, including those relevant to energy storage and conversion. nih.gov

Conclusion and Future Research Directions

Synthesis of Key Research Findings and Contributions

Research into thiophene-based materials has been extensive, with a significant focus on poly(3-alkylthiophene)s, particularly poly(3-hexylthiophene) (P3HT), as a benchmark for organic electronics. Within this broader context, the introduction of a cyclohexyl substituent onto the thiophene (B33073) ring represents a targeted modification aimed at tuning the material's properties.

Key findings indicate that the bulky, non-planar cyclohexyl group significantly influences the solubility and solid-state ordering of thiophene-based oligomers and polymers. In studies of thiophene-benzothiadiazole co-oligomers, the incorporation of cyclohexyl substituents has been shown to enhance solubility in common organic solvents. This is a crucial attribute for solution-processable fabrication of thin films for electronic devices.

However, this increased solubility comes at a cost. The steric hindrance imposed by the cyclohexyl group disrupts the planarity of the polythiophene backbone. This disruption, in turn, hinders the close intermolecular π-π stacking that is essential for efficient charge transport. Consequently, films of cyclohexyl-substituted thiophene co-oligomers tend to be amorphous and have demonstrated poor performance in field-effect transistor (FET) applications.

The synthesis of cyclohexylthiophene-containing polymers can be approached using established methods for poly(alkylthiophene)s, such as oxidative polymerization or catalyst-transfer polycondensation methods like Kumada catalyst transfer polymerization. These methods, extensively optimized for P3HT, offer pathways to producing poly(this compound), although specific reaction conditions would require optimization for the cyclohexyl-substituted monomer. The general synthetic routes are summarized in the table below.

Polymerization Method Description Potential Applicability to this compound
Oxidative Polymerization Utilizes an oxidizing agent, such as FeCl₃, to couple thiophene monomers. It is a straightforward method but can lead to lower regioregularity.Applicable for producing poly(this compound), though control over the polymer's microstructure may be limited.
Kumada Catalyst Transfer Polycondensation (KCTP) A chain-growth polymerization involving a Grignard monomer and a nickel catalyst, offering good control over molecular weight and high regioregularity.A promising route for synthesizing well-defined poly(this compound) with controlled properties, analogous to the synthesis of P3HT.

Identification of Unresolved Challenges and Critical Knowledge Gaps

Despite the foundational understanding of thiophene chemistry, the specific area of this compound is characterized by several unresolved challenges and knowledge gaps that currently limit its development and application.

The most significant challenge is the amorphous nature of this compound-based polymer films . The steric bulk of the cyclohexyl group disrupts the long-range order necessary for efficient charge transport, leading to low charge carrier mobility. Overcoming this tendency for amorphous film formation is a primary hurdle.

A critical knowledge gap is the lack of dedicated studies on the synthesis and characterization of homopolymers of this compound . While inferences can be drawn from studies on co-oligomers and the extensive literature on P3HT, there is a scarcity of research focused solely on poly(this compound). This includes a lack of detailed reports on:

Optimized synthesis of 2-halo-3-cyclohexylthiophene and 2,5-dihalo-3-cyclohexylthiophene monomers.

Systematic investigation of the polymerization of these monomers using various catalytic systems.

In-depth characterization of the resulting poly(this compound), including its molecular weight, regioregularity, thermal properties, and optoelectronic characteristics.

Furthermore, the precise influence of the cyclohexyl group's conformational flexibility on the electronic properties of the corresponding polymer is not well understood. Computational studies modeling the conformational dynamics of the cyclohexyl ring and its impact on the polythiophene backbone's planarity are needed to provide a deeper understanding at the molecular level.

Prospective Avenues for Future Research and Development of this compound and its Derivatives

The identified challenges and knowledge gaps pave the way for several promising avenues of future research that could unlock the potential of this compound-based materials.

Q & A

Q. Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., cyclohexyl group position on the thiophene ring) via chemical shifts (δ 1.2–2.5 ppm for cyclohexyl protons) .
  • FTIR : Confirms C–S (∼690 cm⁻¹) and C–H (∼3050 cm⁻¹) stretching vibrations .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₁₄S, m/z 167.0794) .

Advanced: How can researchers resolve discrepancies in electrochemical property data for this compound-based polymers?

Answer :
Contradictions in conductivity or redox potentials often arise from:

  • Doping Variability : Control ambient conditions (moisture/O₂ levels) during electrochemical measurements to minimize unintended doping .
  • Polymer Morphology : Use AFM or XRD to correlate crystallinity/chain alignment with conductivity trends .
  • Electrolyte Selection : Compare ionic liquids vs. aqueous electrolytes to assess ion diffusion effects on cyclic voltammetry results .

Advanced: What methodologies are recommended for studying the thermal stability of this compound in optoelectronic applications?

Q. Answer :

  • TGA/DSC Analysis : Quantify decomposition temperatures (Td) under N₂/O₂ atmospheres to evaluate oxidative stability .
  • In Situ Spectroscopy : Use FTIR or Raman during heating to detect bond cleavage (e.g., C–S breakdown at >250°C) .
  • Accelerated Aging Tests : Expose thin films to UV light (λ = 365 nm) and monitor conductivity decay to simulate long-term degradation .

Basic: How can researchers ensure reproducibility in this compound synthesis protocols?

Q. Answer :

  • Detailed Reporting : Document molar ratios, catalyst loadings, and reaction times precisely to enable replication .
  • Batch Consistency : Use anhydrous solvents and degas reaction mixtures to mitigate moisture/oxygen interference .
  • Reference Standards : Include commercially available thiophene derivatives (e.g., terthiophene) as internal controls .

Advanced: What computational approaches predict the electronic properties of this compound derivatives?

Q. Answer :

  • DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to estimate HOMO/LUMO energies and band gaps .
  • MD Simulations : Model polymer packing dynamics to correlate morphology with charge transport properties .
  • Machine Learning : Train models on existing datasets (e.g., conductivity vs. substituent electronegativity) to predict new derivatives .

Advanced: How should researchers address regioselectivity challenges in this compound functionalization?

Q. Answer :

  • Directing Groups : Introduce temporary substituents (e.g., boronic esters) to steer electrophilic substitution to desired positions .
  • Kinetic vs. Thermodynamic Control : Monitor reaction progress via HPLC to isolate intermediates before rearrangement .
  • Cross-Coupling Strategies : Use meta-directing ligands in Pd-catalyzed reactions to override inherent electronic biases .

Basic: What are the best practices for analyzing this compound’s solubility in polymer matrices?

Q. Answer :

  • Hansen Solubility Parameters : Calculate δd, δp, δh values to match solvents (e.g., chloroform, toluene) with polymer compatibility .
  • UV-Vis Spectroscopy : Track absorbance shifts (λmax) to assess aggregation in poor solvents .
  • Dynamic Light Scattering (DLS) : Measure particle size distributions in solution to quantify phase separation .

Advanced: How can mechanistic studies elucidate this compound’s role in photocatalysis?

Q. Answer :

  • Transient Absorption Spectroscopy : Monitor excited-state lifetimes to identify charge transfer pathways .
  • Isotopic Labeling : Use deuterated solvents (e.g., D₂O) to trace hydrogen abstraction steps in degradation mechanisms .
  • Quenching Experiments : Add scavengers (e.g., TEMPO) to confirm radical intermediates in photocatalytic cycles .

Advanced: What strategies mitigate batch-to-batch variability in this compound-based thin-film devices?

Q. Answer :

  • Spin-Coating Optimization : Adjust rpm and solvent evaporation rates (e.g., chlorobenzene vs. o-dichlorobenzene) for uniform film formation .
  • Post-Deposition Annealing : Use thermal or solvent vapor annealing to enhance crystallinity and reduce defects .
  • In Situ Characterization : Employ ellipsometry or conductive AFM during fabrication to detect early-stage inhomogeneities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.